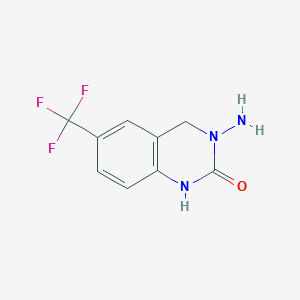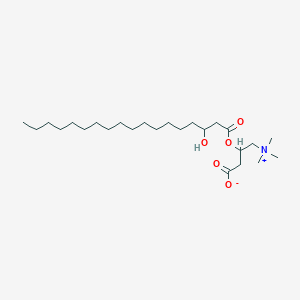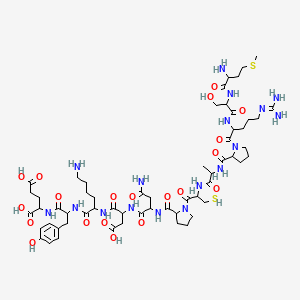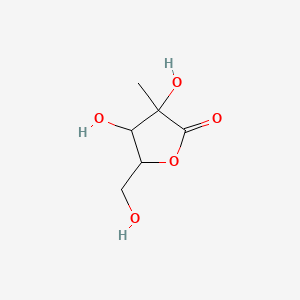![molecular formula C11H20N2O5 B12108332 Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester](/img/structure/B12108332.png)
Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester: is a synthetic organic compound often used in peptide synthesis. It is a derivative of glycine and alanine, modified with a tert-butoxycarbonyl (Boc) protecting group and a methyl ester functional group. This compound is valuable in organic chemistry and biochemistry for its role in the synthesis of peptides and other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester typically involves the following steps:
Protection of Amino Groups: The amino group of glycine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This forms Boc-glycine.
Coupling Reaction: Boc-glycine is then coupled with l-alanine methyl ester hydrochloride using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers and continuous flow reactors are often employed to enhance efficiency and yield. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can undergo further coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP).
Major Products Formed
Hydrolysis: Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl.
Deprotection: Glycine, l-alanyl-, methyl ester.
Coupling: Longer peptide chains or peptide conjugates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester is used as an intermediate in the synthesis of peptides and peptidomimetics. It serves as a building block for creating complex peptide sequences, which are essential in studying protein structure and function.
Biology
In biological research, this compound is utilized to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It helps in understanding protein-protein interactions and enzyme mechanisms.
Medicine
In medicine, peptides synthesized using this compound are explored for their therapeutic potential. These peptides can act as drugs or drug delivery agents, targeting specific biological pathways.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. It is also employed in the production of diagnostic reagents and biochemical tools.
Wirkmechanismus
The mechanism of action of glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester primarily involves its role as a precursor in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino group, allowing selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further coupling reactions, facilitating the formation of peptide bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-seryl-, methyl ester
- Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-phenylalanyl-, methyl ester
Uniqueness
Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester is unique due to its specific combination of glycine and alanine residues, along with the Boc protecting group and methyl ester. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis compared to other similar compounds.
By understanding the properties and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-7(9(15)12-6-8(14)17-5)13-10(16)18-11(2,3)4/h7H,6H2,1-5H3,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTIIVOWJQDNHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)
![[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B12108263.png)






![2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108314.png)

